

# Gelucire 44/14: A Comprehensive Safety and Toxicology Profile for Pharmaceutical Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *gelucire 44-14*

Cat. No.: *B1167122*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Gelucire 44/14, with the chemical name Lauroyl Polyoxyl-32 Glycerides, is a non-ionic water-dispersible excipient widely utilized in the pharmaceutical industry.<sup>[1][2]</sup> Its primary function is as a solubilizer and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Gelucire 44/14 is a semi-solid excipient that self-emulsifies in aqueous media to form a fine dispersion or microemulsion, a property that is key to its effectiveness.<sup>[2]</sup> Given its integral role in drug formulation, a thorough understanding of its safety and toxicology is paramount for formulators and researchers. This technical guide provides a detailed overview of the available safety and toxicology data for Gelucire 44/14, with a focus on its use in pharmaceutical applications.

## Regulatory Status

Gelucire 44/14 is listed in the US FDA Inactive Ingredient Database, indicating its precedence of use in approved pharmaceutical products.<sup>[2]</sup> Its safety is supported by extensive toxicological evaluations.<sup>[2]</sup>

## Non-clinical Safety and Toxicology

A key source of toxicological information for Gelucire 44/14 comes from a New Drug Application (NDA) submission to the US Food and Drug Administration (FDA).[\[3\]](#) These studies were conducted to support the use of Gelucire 44/14 in a new drug formulation.

## Repeated Dose Toxicity

A 13-week oral toxicity study was conducted in dogs to assess the safety of Gelucire 44/14 upon repeated administration.[\[3\]](#)

Table 1: Summary of 13-Week Oral Toxicity Study in Dogs

| Parameter               | Details                                                                                                                                                                                                                                                                                                                   |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Species                 | Dog                                                                                                                                                                                                                                                                                                                       |
| Duration                | 13 weeks                                                                                                                                                                                                                                                                                                                  |
| Dose Levels             | 400, 1000, and 2500 mg/kg/day                                                                                                                                                                                                                                                                                             |
| Route of Administration | Oral                                                                                                                                                                                                                                                                                                                      |
| Key Findings            | <ul style="list-style-type: none"><li>- No Adverse Effect Level (NOAEL): 1000 mg/kg/day.<a href="#">[3]</a> - At 1000 mg/kg/day, there were no histopathological findings.<a href="#">[3]</a> - At 2500 mg/kg/day, clinical signs such as diarrhea, and soft and mucoid feces were observed.<a href="#">[3]</a></li></ul> |
| Study Compliance        | Good Laboratory Practice (GLP) and Quality Assurance (QA) compliant. <a href="#">[3]</a>                                                                                                                                                                                                                                  |

### Experimental Workflow: 13-Week Oral Toxicity Study in Dogs



[Click to download full resolution via product page](#)

A generalized workflow for the 13-week oral toxicity study in dogs.

## Genotoxicity

A battery of genotoxicity studies was conducted to evaluate the mutagenic and clastogenic potential of Gelucire 44/14.[3]

Table 2: Summary of Genotoxicity Studies

| Assay                                        | Test System            | Result                                                                                                                                                         |
|----------------------------------------------|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative[3]                                                                                                                                                    |
| Mouse Lymphoma Assay                         | Mouse Lymphoma Cells   | Negative[3]                                                                                                                                                    |
| In Vivo Micronucleus Assay                   | Mouse                  | Initially raised concerns, but subsequent data and clarification resolved the issue.<br>[3] The overall conclusion from the genotoxicity battery was negative. |

#### Experimental Workflow: In Vivo Micronucleus Assay



[Click to download full resolution via product page](#)

A generalized workflow for the in vivo micronucleus assay.

The initial concern with the in vivo micronucleus assay (Study No. PH-309-GAF-001-95) was related to mortalities observed at a high dose (5000 µg/ml) and a dose-dependent increase in micronucleated polychromatic erythrocytes (MPCE) in males at 24 hours, which was within the historical control range.<sup>[3]</sup> The sponsor provided clarification on the mortalities, and subsequent genotoxicity studies, including an in vitro chromosome aberration assay and another Ames test, were also negative.<sup>[3]</sup>

## Other Safety-Related Information

- Acute Toxicity: While specific LD50 values are not readily available in the public domain, the high doses tested in the repeated dose and genotoxicity studies suggest a low order of acute toxicity. Safety Data Sheets (SDS) for Gelucire 44/14 classify it as not a hazardous substance.
- Irritation and Sensitization: No specific data on skin or eye irritation or sensitization from formal toxicology studies was found in the reviewed documents.
- Reproductive and Developmental Toxicity: No data on reproductive or developmental toxicity was available in the reviewed sources.
- Carcinogenicity: No long-term carcinogenicity studies were identified. The negative results from the genotoxicity battery suggest a low carcinogenic potential.

## Physicochemical Properties and Metabolism

Gelucire 44/14 is composed of glycerides and polyethylene glycol (PEG) esters of lauric acid. [2] In the gastrointestinal tract, the glyceride fraction is metabolized by lipases into mono- and diglycerides and free fatty acids.[4] The PEG esters are also partially hydrolyzed.[4] The components of Gelucire 44/14 and its metabolites are generally considered to be well-tolerated.

## Conclusion

Based on the available toxicological data, Gelucire 44/14 exhibits a favorable safety profile for its intended use as a pharmaceutical excipient. The 13-week oral toxicity study in dogs established a high No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.[3] A comprehensive battery of genotoxicity tests was negative, indicating a lack of mutagenic or clastogenic potential.[3] While some clinical signs were observed at a very high dose in the dog study, these are not considered a significant concern at the levels typically used in pharmaceutical formulations. The long history of use in approved drug products further supports its safety.[2] Researchers and drug development professionals can be confident in the use of Gelucire 44/14 within established formulation parameters. As with any excipient, it is essential to consider the overall formulation and the specific patient population when evaluating the safety of a final drug product.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gelucire® 44/14 · Gattefossé [gattefossé.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [Gelucire 44/14: A Comprehensive Safety and Toxicology Profile for Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167122#gelucire-44-14-safety-and-toxicology-data-for-pharmaceutical-use>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)